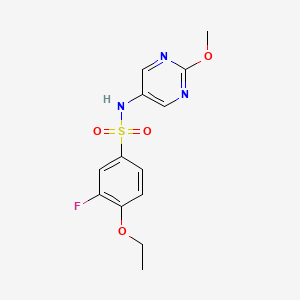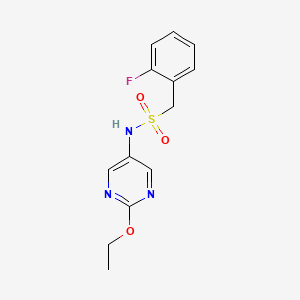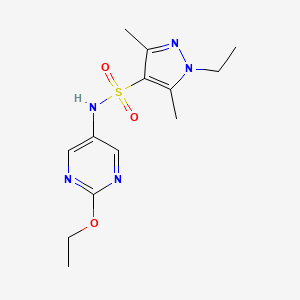![molecular formula C10H15NO2S B6429127 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide CAS No. 1705920-31-5](/img/structure/B6429127.png)
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes that can be used in various applications. It is also believed to have antioxidant properties, which can be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have anti-inflammatory, anti-microbial, and anti-oxidant properties. It is also believed to have a protective effect against oxidative damage and to modulate the activity of various enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is easily soluble in water, making it easy to work with in a laboratory setting. It also has a relatively low toxicity, making it suitable for use in various types of experiments. However, there are some limitations to using this compound in laboratory experiments. It is not very stable in air and is prone to oxidation, which can affect the accuracy of results. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain types of experiments.
Direcciones Futuras
Future research into N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide could explore its potential applications in drug development and medicinal chemistry. Additionally, further research could explore its potential as an antioxidant and its ability to modulate enzymes. Additionally, further research could explore its potential as a chelating agent and its ability to form complexes with metal ions. Finally, further research could explore its potential as a precursor for the synthesis of various polymers and other materials.
Métodos De Síntesis
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide can be synthesized through a condensation reaction of 5-methylthiophene-2-carboxaldehyde and 2-methoxyethanol in the presence of an acid catalyst. The reaction is typically carried out in an aqueous medium, with a molar ratio of 1:1 for the reactants. The reaction is typically carried out at a temperature of 60-80°C for a period of 8-12 hours. The product is then isolated and purified through a series of recrystallization steps.
Aplicaciones Científicas De Investigación
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide is used in a variety of scientific research applications, including drug development, medicinal chemistry, and materials science. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In drug development, this compound is used as a starting material for the synthesis of various compounds, such as thiophene derivatives and heterocyclic compounds. In medicinal chemistry, it is used as a building block for the synthesis of various medicinal compounds. In materials science, this compound is used as a precursor for the synthesis of various polymers and other materials.
Propiedades
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-4-5-10(14-7)9(13-3)6-11-8(2)12/h4-5,9H,6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVJGFZBBJYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B6429047.png)
![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)
![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)
![methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B6429073.png)
![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)
![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)





![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)